molecular formula C17H18O3 B7510822 1-[2-[2-(4-Methylphenoxy)ethoxy]phenyl]ethanone

1-[2-[2-(4-Methylphenoxy)ethoxy]phenyl]ethanone

Cat. No. B7510822
M. Wt: 270.32 g/mol
InChI Key: OKXMOYNXGUODRT-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Methylphenoxy)ethoxy]phenyl]ethanone, also known as MDPV, is a synthetic cathinone that has gained significant attention in recent years due to its abuse potential and adverse effects. MDPV is a potent psychostimulant that acts on the central nervous system, producing effects similar to those of cocaine and amphetamines.

Mechanism of Action

1-[2-[2-(4-Methylphenoxy)ethoxy]phenyl]ethanone acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in the stimulation of the central nervous system and the production of euphoric effects.
Biochemical and Physiological Effects:
1-[2-[2-(4-Methylphenoxy)ethoxy]phenyl]ethanone produces a wide range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces changes in mood, behavior, and cognition, such as increased alertness, agitation, and paranoia. Prolonged use of 1-[2-[2-(4-Methylphenoxy)ethoxy]phenyl]ethanone can lead to severe adverse effects, such as psychosis, seizures, and cardiovascular complications.

Advantages and Limitations for Lab Experiments

1-[2-[2-(4-Methylphenoxy)ethoxy]phenyl]ethanone has several advantages for laboratory experiments, including its high potency and selectivity for the dopamine transporter. However, its potential for abuse and adverse effects limits its use in research studies. Researchers must take appropriate precautions to ensure the safe handling and disposal of 1-[2-[2-(4-Methylphenoxy)ethoxy]phenyl]ethanone.

Future Directions

Future research on 1-[2-[2-(4-Methylphenoxy)ethoxy]phenyl]ethanone should focus on developing new treatments for drug addiction and improving our understanding of the neurochemical and behavioral changes associated with psychostimulant abuse. Researchers should also investigate the potential therapeutic effects of 1-[2-[2-(4-Methylphenoxy)ethoxy]phenyl]ethanone in treating psychiatric disorders such as depression and anxiety. Additionally, studies should aim to identify the long-term effects of 1-[2-[2-(4-Methylphenoxy)ethoxy]phenyl]ethanone use on the brain and body to inform public health policies and interventions.

Synthesis Methods

1-[2-[2-(4-Methylphenoxy)ethoxy]phenyl]ethanone is synthesized through a multi-step process that involves the reaction of 4-methylpropiophenone with 2-bromo-1,1-diphenylethanol, followed by the reaction of the resulting intermediate with 2-(4-methylphenoxy)ethyl bromide. The final product is obtained through purification and crystallization.

Scientific Research Applications

1-[2-[2-(4-Methylphenoxy)ethoxy]phenyl]ethanone has been extensively studied in animal models to understand its effects on the central nervous system. Researchers have used 1-[2-[2-(4-Methylphenoxy)ethoxy]phenyl]ethanone to investigate the neurochemical and behavioral changes associated with psychostimulant abuse. 1-[2-[2-(4-Methylphenoxy)ethoxy]phenyl]ethanone has also been used to study the role of the dopamine transporter in drug addiction and to develop new treatments for drug abuse.

properties

IUPAC Name

1-[2-[2-(4-methylphenoxy)ethoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-13-7-9-15(10-8-13)19-11-12-20-17-6-4-3-5-16(17)14(2)18/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXMOYNXGUODRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=CC=CC=C2C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[2-(4-Methylphenoxy)ethoxy]phenyl]ethanone

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